molecular formula C18H17FN6 B2431715 5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2379996-96-8

5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B2431715
CAS No.: 2379996-96-8
M. Wt: 336.374
InChI Key: HNMKFMOQZPSUOT-UHFFFAOYSA-N
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Description

5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-member ring This specific compound is characterized by the presence of a fluorine atom, a phenyl group, and a pyrazinylpiperazinyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. This reaction is known for its mild conditions and high functional group tolerance .

  • Step 1: Synthesis of 4-phenyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine

    • React 4-chloro-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine with phenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3) in an organic solvent (e.g., toluene) under an inert atmosphere (e.g., nitrogen) at elevated temperatures (e.g., 80-100°C).
  • Step 2: Fluorination

    • Introduce the fluorine atom at the 5-position of the pyrimidine ring using a fluorinating agent (e.g., Selectfluor) in an appropriate solvent (e.g., acetonitrile) at room temperature.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or other positions on the pyrimidine ring using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at 0°C.

    Substitution: Ammonia in ethanol at reflux temperature.

Major Products

    Oxidation: Formation of hydroxylated or ketone derivatives.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing specific functional groups.

    Substitution: Formation of substituted derivatives with nucleophiles replacing the fluorine or other groups.

Scientific Research Applications

5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating their activity. The compound’s structure allows it to bind to active sites or allosteric sites of target proteins, leading to changes in their conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 5-Fluoro-4-phenyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidine enhances its chemical stability and reactivity, making it a valuable compound for various applications. Its unique structure allows for specific interactions with biological targets, making it a promising candidate for drug development and other scientific research.

Properties

IUPAC Name

5-fluoro-4-phenyl-6-(4-pyrazin-2-ylpiperazin-1-yl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN6/c19-16-17(14-4-2-1-3-5-14)22-13-23-18(16)25-10-8-24(9-11-25)15-12-20-6-7-21-15/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMKFMOQZPSUOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CN=C2)C3=NC=NC(=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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